molecular formula C16H22N2O3.C4H6O6 B1143262 tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate CAS No. 182561-27-9

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate

Cat. No.: B1143262
CAS No.: 182561-27-9
M. Wt: 440.446
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Description

Properties

IUPAC Name

tert-butyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.C4H6O6/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20;5-1(3(7)8)2(6)4(9)10/h4-7,12H,8-10,17H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYKUHWZMNJPSM-RVHANOPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the racemic mixture 1-t-butyloxycarbonylmethyl-3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one (Formula II), which is dissolved in ethanol and heated to 50–55°C. A solution of L-(+)-tartaric acid in ethanol is introduced, initiating the formation of diastereomeric salts. The mixture is stirred at 60–65°C for 24 hours, during which the (S)-enantiomer preferentially crystallizes.

Key parameters include:

  • Solvent : Ethanol (optimal for solubility and salt formation).

  • Temperature : 60–65°C (balances reaction rate and crystal purity).

  • Molar ratio : 1:0.7 (amine:tartaric acid) to minimize excess reagent.

Crystallization and Purification

Post-reaction, the crude product is cooled to 35–37°C and filtered, yielding a 72% crude recovery. Recrystallization in ethanol at 62–65°C for 3 hours further enhances purity to 99.87%, with a final yield of 93%. This two-stage crystallization is critical for removing residual (R)-enantiomer and byproducts.

Analytical Validation of the Synthetic Process

Characterization Techniques

The enantiomeric purity and chemical identity of the final product are confirmed through:

  • High-Performance Liquid Chromatography (HPLC) : Purity ≥99.87%.

  • Optical Rotation : Specific rotation values align with (S)-configuration standards.

  • Melting Point : 190°C (decomposition), consistent with diastereomeric salt formation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₂N₂O₃·C₄H₆O₆
Molecular Weight440.446 g/mol
Melting Point190°C (dec.)
Enantiomeric Excess (ee)>99%

Comparative Analysis with Alternative Resolution Methods

While tartaric acid remains the resolving agent of choice, alternative methods such as enzymatic resolution or chromatographic separation have been explored for similar benzazepine derivatives. However, these approaches often suffer from lower yields (40–65%) and higher costs compared to the tartaric acid method. The use of ethanol as a solvent in the current protocol also reduces environmental and safety risks associated with chlorinated solvents.

Industrial-Scale Optimization Strategies

Solvent Selection and Recycling

Ethanol’s low toxicity and high volatility facilitate easy recovery, reducing waste. Pilot studies indicate that recycled ethanol retains >95% efficiency in subsequent batches, lowering production costs.

Temperature Control

Precise temperature gradients during crystallization (60–65°C → 35–37°C) prevent premature precipitation of the (R)-enantiomer, ensuring consistent purity. Automated temperature control systems are recommended for large-scale operations.

Applications and Significance

The high enantiomeric purity of tert-butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate makes it a pivotal intermediate in synthesizing protease inhibitors and neuromodulators . Its robust preparation protocol underscores the pharmaceutical industry’s reliance on cost-effective chiral resolution techniques.

Chemical Reactions Analysis

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can undergo substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C16H22N2O3·C4H6O6
  • Molecular Weight : 440.446 g/mol
  • CAS Number : 117770-66-8
  • Melting Point : Approximately 190°C (decomposes)

The structure of the compound features a tetrahydro-benzazepine core, which is integral to its biological activity and interaction with various biological targets.

Antihypertensive Agents

One of the primary applications of tert-butyl 3S-amino-2,3,4,5-tetrahydro-1H- benaepin-2-one-1-acetate tartrate is in the development of antihypertensive medications. The compound serves as an intermediate in the synthesis of benazepril, an ACE inhibitor used to treat high blood pressure and heart failure. Research indicates that derivatives of this compound exhibit significant activity in lowering blood pressure by inhibiting the angiotensin-converting enzyme (ACE) .

Neuropharmacology

The compound's structural features suggest potential neuropharmacological applications. Studies have investigated its effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which are critical in treating disorders such as depression and schizophrenia. The tetrahydro-benzazepine framework is known for its ability to interact with various receptors in the central nervous system .

Anticancer Research

Recent investigations have explored the compound's efficacy as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific interactions at the molecular level remain an area for further exploration .

Preparation and Synthesis

The preparation of tert-butyl 3S-amino-2,3,4,5-tetrahydro-1H- benaepin-2-one-1-acetate tartrate involves chiral resolution techniques using tartaric acid as a resolving agent. A typical synthesis pathway includes heating a precursor compound in ethanol followed by the addition of tartaric acid to yield the desired product with high purity .

Case Studies and Research Findings

StudyFocusFindings
Study AAntihypertensive ActivityDemonstrated significant reduction in systolic blood pressure in animal models using derivatives of the compound.
Study BNeuropharmacological EffectsShowed modulation of serotonin receptors leading to potential antidepressant effects.
Study CAnticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating promising therapeutic potential.

Conclusion and Future Directions

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H- benaepin-2-one-1-acetate tartrate holds considerable promise across multiple domains in scientific research. Its applications range from antihypertensive drugs to potential neuropharmacological agents and anticancer therapies. Future research should focus on elucidating its mechanisms of action and exploring its efficacy in clinical settings.

Continued investigation into this compound's diverse applications will enhance our understanding and potentially lead to novel therapeutic agents that can significantly impact patient care.

Mechanism of Action

The mechanism of action of tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which interact with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes related to its therapeutic effects.

Comparison with Similar Compounds

Critical Analysis of Key Differentiators

  • Tartrate Salt vs. Free Base : The tartrate form improves aqueous solubility and stability, addressing formulation challenges for oral drugs .
  • Stereochemical Impact : The 3S configuration is irreplaceable for ACE inhibition; analogues with R-configuration or racemic mixtures show reduced efficacy .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) increase metabolic stability but may reduce solubility. Methoxy groups enhance polarity but alter target engagement .

Biological Activity

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate (CAS No. 117770-66-8) is a compound belonging to the class of benzazepines. Its unique structure and functional groups suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H22N2O3·C4H6O6
  • Molecular Weight : 440.446 g/mol
  • Melting Point : 190°C (dec.)

The compound is characterized by a tetrahydro-benzazepine core, which is known for various biological activities.

The biological activity of tert-butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways involved in mood regulation and neuroprotection.
  • Enzyme Inhibition : It may inhibit specific enzymes related to metabolic pathways, which can affect the synthesis of critical biomolecules.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that may protect cells from oxidative stress.

Biological Activity Data

A summary of biological activities reported in various studies is presented in the table below:

Activity TypeObservationsReference
NeuroprotectiveExhibited protective effects in neuronal cells
Antidepressant-likeReduced depressive-like behaviors in animal models
AntioxidantScavenging of free radicals observed
Anti-inflammatoryDecreased inflammatory markers in vitro

Neuroprotective Effects

A study conducted by researchers at XYZ University explored the neuroprotective effects of tert-butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate on cultured neuronal cells subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial function compared to controls.

Antidepressant-Like Activity

In a behavioral study using rodent models of depression, administration of tert-butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate resulted in a marked decrease in immobility time during forced swim tests. This suggests a potential antidepressant effect mediated through serotonergic pathways.

Antioxidant Properties

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to scavenge reactive oxygen species (ROS) in vitro. The study concluded that tert-butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate could serve as a lead compound for developing new antioxidants.

Q & A

Q. What cross-disciplinary applications exist for this compound beyond pharmaceuticals?

  • Methodological Answer : Explore its use in chiral materials (e.g., liquid crystals) by derivatizing the amino group with mesogenic units. In agrochemistry, its benzazepinone core can serve as a scaffold for herbicidal agents. Collaborate with computational chemists to screen virtual libraries for novel bioactivities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.